Mutant p53 modulator-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

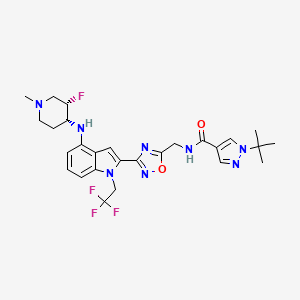

C27H32F4N8O2 |

|---|---|

Molecular Weight |

576.6 g/mol |

IUPAC Name |

1-tert-butyl-N-[[3-[4-[[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C27H32F4N8O2/c1-26(2,3)39-13-16(11-33-39)25(40)32-12-23-35-24(36-41-23)22-10-17-19(34-20-8-9-37(4)14-18(20)28)6-5-7-21(17)38(22)15-27(29,30)31/h5-7,10-11,13,18,20,34H,8-9,12,14-15H2,1-4H3,(H,32,40)/t18-,20+/m0/s1 |

InChI Key |

APGSTYOSWBCZAT-AZUAARDMSA-N |

Isomeric SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC4=C(C=CC=C4N3CC(F)(F)F)N[C@@H]5CCN(C[C@@H]5F)C |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC4=C(C=CC=C4N3CC(F)(F)F)NC5CCN(CC5F)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Attack of Mutant p53 Modulator-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. However, mutations in the TP53 gene are the most common genetic alteration in human cancers, leading to the production of a dysfunctional mutant p53 protein (mtp53) that not only loses its tumor-suppressive functions but can also acquire oncogenic properties. The restoration of wild-type (wt) p53 function to these mutated proteins represents a promising therapeutic strategy. This technical guide provides an in-depth exploration of the mechanism of action of "mutant p53 modulator-1," a designation for the well-studied compound PRIMA-1 and its more potent, clinical-stage analog, APR-246. We will delve into the core mechanisms, present quantitative data from key studies, detail experimental methodologies, and visualize the intricate signaling pathways and workflows.

Core Mechanism of Action: A Two-Pronged Assault

The primary mechanism of action of PRIMA-1 and APR-246 is a dual-pronged attack on cancer cells, involving both the direct reactivation of mtp53 and the induction of oxidative stress.

Reactivation of Mutant p53

APR-246 is a prodrug that is converted intracellularly to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of both wild-type and mutant p53. This binding induces a conformational change in the mtp53 protein, effectively refolding it to a wild-type-like conformation. This restored conformation allows the reactivated p53 to:

-

Bind to its cognate DNA response elements: This enables the transcription of p53 target genes.

-

Induce apoptosis: The upregulation of pro-apoptotic genes such as PUMA, Noxa, and BAX triggers programmed cell death in cancer cells.

-

Promote cell cycle arrest: This halts the uncontrolled proliferation of tumor cells.

Induction of Oxidative Stress

Independent of its effects on p53, MQ also targets the cellular redox balance. It achieves this by:

-

Depleting glutathione (B108866) (GSH): MQ covalently binds to the cysteine residue in glutathione, a critical intracellular antioxidant. This leads to a significant reduction in the cellular pool of GSH.

-

Increasing reactive oxygen species (ROS): The depletion of GSH disrupts the cellular redox homeostasis, leading to an accumulation of ROS. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death.

This dual mechanism provides a robust anti-cancer effect, as it can be effective even in cancer cells that are not solely dependent on mtp53 for their survival.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on APR-246, demonstrating its efficacy across various cancer types.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | Wild-type | ~25 | [1] |

| DLD-1 | Colorectal Cancer | Mutant (S241F) | ~28 | [1] |

| SW480 | Colorectal Cancer | Mutant (R273H, P309S) | ~28 | [1] |

| TOV21G | Ovarian Cancer | Mutant (R175H) | ~10-20 | [2] |

| A2780 | Ovarian Cancer | Wild-type | ~10-20 | [2] |

| BE-2C | Neuroblastoma | Wild-type | 58.8 | [3] |

| CHP212 | Neuroblastoma | Wild-type | 24.2 | [3] |

| OVCAR-3 | Ovarian Cancer | Mutant (R248Q) | Not specified | [4] |

| MOLM-14 | Acute Myeloid Leukemia | Wild-type | ~11-200 | [5] |

| OCI-AML2 | Acute Myeloid Leukemia | Wild-type | ~11-200 | [5] |

| BT-474 | Breast Cancer | Mutant (E285K) | 5-40 | [6] |

| T47-D | Breast Cancer | Mutant (L194F) | 5-40 | [6] |

Table 1: IC50 Values of APR-246 in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of APR-246 across a range of cancer cell lines with different p53 statuses.

| Cell Line | Treatment | Apoptosis Induction | Reference |

| TOV21G | 20 µM APR-246 for 16h | Increase in early and late apoptotic cells (from 1.1% and 4.3% to 3.3% and 54.5% respectively) | [2] |

| SCLC cell lines (mutant p53) | APR-246 | Increased fraction of cells with fragmented DNA, caspase-3 activation, PARP cleavage | [7] |

| ESCC cell lines (mutant p53) | APR-246 | Significant apoptosis induction | [8] |

Table 2: Induction of Apoptosis by APR-246. This table highlights the ability of APR-246 to induce programmed cell death in cancer cells.

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| Colorectal Cancer Xenograft | PRIMA-1met | Effective suppression of tumor growth | [1] |

| Small Cell Lung Cancer Xenograft | PRIMA-1Met/APR-246 | Significant antitumor effects | [7] |

| Oesophageal Adenocarcinoma Xenograft | APR-246 | Potent antitumour activity | [9] |

| A2780-CP20 Ovarian Cancer Xenograft | APR-246 (single treatment) | 21% inhibition of tumor growth | [4] |

| BT-474 and T47-D Breast Cancer Xenografts | APR-246 | Reduced tumor growth | [9] |

Table 3: In Vivo Efficacy of APR-246. This table summarizes the anti-tumor effects of APR-246 in animal models, demonstrating its potential for clinical application.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of mutant p53 modulators.

Cell Viability and Clonogenic Survival Assays

-

Objective: To determine the cytotoxic and cytostatic effects of the modulator on cancer cells.

-

Methodology:

-

Cell Seeding: Plate cells at a predetermined density in 96-well plates for viability assays or 6-well plates for clonogenic assays.

-

Treatment: Expose cells to a range of concentrations of the modulator for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment (MTT/WST-1 Assay): Add MTT or WST-1 reagent to the wells and incubate. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.

-

Clonogenic Survival: After treatment, cells are trypsinized, counted, and re-plated at a low density in fresh media. After a period of incubation (1-3 weeks), colonies are fixed, stained with crystal violet, and counted. The surviving fraction is calculated based on the number of colonies formed in treated versus control groups.[10][11]

-

Apoptosis Assays (Annexin V/Propidium (B1200493) Iodide Staining)

-

Objective: To quantify the induction of apoptosis.

-

Methodology:

-

Cell Treatment: Treat cells with the modulator at the desired concentration and time point.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][7][12]

-

Western Blotting

-

Objective: To analyze the expression levels of key proteins in the p53 signaling pathway.

-

Methodology:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p53, p21, PUMA, Noxa, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13][14][15][16]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the modulator in a living organism.

-

Methodology:

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer the modulator (e.g., via intravenous or intraperitoneal injection) according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[9][17][18]

-

Intracellular ROS and Glutathione Measurement

-

Objective: To assess the impact of the modulator on cellular redox status.

-

Methodology for ROS Detection:

-

Cell Treatment: Treat cells with the modulator.

-

Probe Loading: Incubate cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.[2][4][19][20]

-

-

Methodology for Glutathione (GSH) Assay:

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and experimental processes described in this guide.

Figure 1: Mechanism of Action of this compound (APR-246). This diagram illustrates the dual mechanism involving both p53 reactivation and induction of oxidative stress.

Figure 2: General Experimental Workflow for Evaluating Mutant p53 Modulators. This flowchart outlines the typical steps involved in the preclinical assessment of compounds like APR-246.

Conclusion

This compound, exemplified by PRIMA-1 and APR-246, represents a compelling therapeutic strategy for a broad range of cancers harboring TP53 mutations. Its unique dual mechanism of action, combining the targeted reactivation of mutant p53 with the induction of general oxidative stress, offers a powerful and potentially synergistic approach to cancer therapy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and clinical application of this promising class of anti-cancer agents. Further investigation into the nuances of its interaction with different p53 mutants and the tumor microenvironment will be crucial in optimizing its therapeutic potential.

References

- 1. kumc.edu [kumc.edu]

- 2. assaygenie.com [assaygenie.com]

- 3. Inhibiting the system xC−/glutathione axis selectively targets cancers with mutant-p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 15. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]

- 16. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Intracellular ROS Assay [cellbiolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Emergence of Mutant p53 Modulator-1: A New Frontier in Cancer Therapy

A Technical Whitepaper on the Discovery, Mechanism, and Developmental Pathway of Novel Mutant p53 Reactivators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its mutation, occurring in over half of all human cancers, not only abrogates its protective functions but can also lead to a gain-of-function that promotes tumorigenesis. The reactivation of mutant p53 (mtp53) has therefore emerged as a highly sought-after therapeutic strategy. This whitepaper details the discovery and development of "Mutant p53 modulator-1," a novel compound identified in patent WO2021231474A1, and provides a comprehensive technical guide to the methodologies and conceptual frameworks underpinning the development of such modulators, using the well-characterized molecules PRIMA-1 and APR-246 as illustrative examples due to the limited public data on "this compound."

Introduction: The Challenge of Mutant p53 in Oncology

The p53 protein is a transcription factor that responds to cellular stress by orchestrating a complex network of gene expression that prevents the propagation of damaged cells.[1] Missense mutations in the TP53 gene are exceedingly common in cancer, leading to the production of a full-length, but functionally impaired, p53 protein.[2] These mutant proteins not only fail to bind to their target DNA sequences but can also exert dominant-negative effects over any remaining wild-type p53 and acquire new oncogenic functions.[2] The restoration of wild-type conformation and function to these mutant proteins is a promising therapeutic approach that could selectively target cancer cells.

"this compound" is a novel molecule identified as compound 231B in patent WO2021231474A1.[3] The patent describes this and related compounds as having the ability to restore wild-type function to p53 mutants, thereby re-establishing their DNA binding and downstream tumor-suppressive activities.[4] While specific preclinical data for "this compound" is not yet publicly available, its discovery highlights the ongoing efforts to develop clinically effective mtp53 reactivators.

This guide will leverage the extensive research on the pioneering molecules PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its analog APR-246 (eprenetapopt) to provide a detailed overview of the discovery process, mechanism of action, and experimental evaluation of mutant p53 modulators.

Discovery and Preclinical Development of Mutant p53 Modulators: A Representative Workflow

The development of a mutant p53 modulator typically follows a structured preclinical path, from initial screening to in vivo validation.

References

- 1. Patent Public Search | USPTO [ppubs.uspto.gov]

- 2. Pharmacological reactivation of mutant p53: from protein structure to the cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Mutant p53 Modulator-1 (Compound 231B): A Technical Guide to a Novel p53 Reactivator

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Mutant p53 Modulator-1, also identified as compound 231B, is a novel small molecule designed to reactivate mutant forms of the tumor suppressor protein p53.[1][2][3] Extensive research has revealed that this compound is synonymous with rezatapopt (B12378407) (PC14586) , a first-in-class, orally bioavailable reactivator of the p53-Y220C mutant, developed by PMV Pharmaceuticals.[4][5][6] The Y220C mutation in the TP53 gene, present in approximately 1% of all solid tumors, creates a druggable surface crevice that leads to protein misfolding and inactivation.[1][4][7] Compound 231B (rezatapopt) is specifically designed to bind to this crevice, stabilizing the protein in its wild-type conformation and restoring its tumor-suppressive functions.[4][5][8] This technical guide provides a comprehensive overview of the available data on this compound (compound 231B), focusing on its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound (rezatapopt), demonstrating its potency and selectivity for the p53-Y220C mutant.

Table 1: In Vitro Activity

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | SC150 | 9 nM | p53 Y220C protein | [4] |

| Surface Plasmon Resonance (SPR) | Kd | 2.5 nM | p53 Y220C protein | [4] |

| Thermal Shift Assay | Melting Temperature (°C) | 42.6 °C | p53 Y220C protein | [4] |

| Cell Proliferation (MTT Assay) | IC50 | < 1 µM | SNU-NCC-19, BxPC-3, HCC2935, HuH-7, MFE-296#, NUGC-3 (all p53 Y220C) | [4] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Compound Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) / Regression | Reference |

| NUGC-3 (gastric cancer) | 25 | 33% TGI | [4] |

| NUGC-3 (gastric cancer) | 50 | 71% TGI | [4] |

| NUGC-3 (gastric cancer) | 100 | 80% Regression | [4] |

| T3M-4 (pancreatic cancer) | 25 | 40% TGI | [4] |

| T3M-4 (pancreatic cancer) | 50 | 47% TGI | [4] |

| T3M-4 (pancreatic cancer) | 100 | 72% TGI | [4] |

Mechanism of Action

This compound (rezatapopt) functions by directly targeting the structural defect caused by the Y220C mutation in the p53 protein. This mutation creates a surface pocket that destabilizes the protein's structure, leading to its unfolding and loss of DNA-binding and transcriptional activity. Compound 231B binds with high affinity to this mutation-induced crevice, acting as a molecular chaperone to stabilize the folded, wild-type conformation of the p53 protein. This conformational restoration allows the reactivated p53 to properly tetramerize, bind to its target DNA response elements, and induce the transcription of downstream genes involved in tumor suppression, such as cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., BAX, PUMA).[4][5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound (compound 231B) in reactivating mutant p53.

Caption: Signaling pathway of this compound (Compound 231B).

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound (rezatapopt).

Synthesis of Compound 231B (Rezatapopt)

The synthesis of compound 231B is described in patent WO2021231474A1 and further detailed for rezatapopt in a publication by Vu et al.[5] A convergent synthesis approach is utilized, primarily involving a Sonogashira coupling reaction.

Workflow Diagram:

Caption: Synthetic workflow for Compound 231B (Rezatapopt).

Detailed Steps:

-

Preparation of the 2-iodo indole intermediate: This is prepared from an appropriately substituted iodo aniline.

-

Preparation of the alkyne intermediate: This is synthesized from a corresponding aniline derivative.

-

Sonogashira Coupling: The 2-iodo indole and the alkyne intermediate are coupled using a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., DMSO).

-

Purification: The final product is purified using standard techniques such as column chromatography.

Note: For detailed reagents, reaction conditions, and characterization data, please refer to the primary literature.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of compound 231B to the p53-Y220C protein.

Principle: The assay measures the proximity of two fluorophores, a donor and an acceptor, attached to interacting molecules. When the compound binds to the p53 protein, it can induce a conformational change or directly compete with a labeled binder, leading to a change in the FRET signal.

Protocol Outline:

-

Reagents: Purified p53-Y220C protein, a fluorescently labeled probe that binds to p53, and a corresponding FRET partner antibody.

-

Assay Plate Preparation: Serially dilute compound 231B in an appropriate buffer in a microplate.

-

Reaction Mixture: Add the p53-Y220C protein, the fluorescent probe, and the FRET partner to the wells containing the compound.

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements.

-

Data Analysis: Plot the FRET signal against the compound concentration and fit the data to a suitable binding model to determine the SC150 (concentration required to achieve 50% of the maximum signal change).

Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effect of compound 231B on cancer cell lines harboring the p53-Y220C mutation.

Workflow Diagram:

Caption: Workflow for the MTT cell proliferation assay.

Protocol Outline:

-

Cell Seeding: Plate cancer cells (e.g., NUGC-3, T3M-4) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of compound 231B. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of compound 231B in a living organism.

Protocol Outline:

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously implant human cancer cells harboring the p53-Y220C mutation (e.g., NUGC-3) into the flanks of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer compound 231B orally at various doses daily. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the control group.

Conclusion

This compound (compound 231B), identified as rezatapopt (PC14586), represents a promising therapeutic agent for cancers harboring the p53-Y220C mutation. Its mechanism of action, involving the direct binding and stabilization of the mutant p53 protein to restore its wild-type tumor-suppressive function, has been validated through a series of robust in vitro and in vivo experiments. The quantitative data demonstrate its high potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this and similar compounds targeting mutant p53, a long-sought-after goal in oncology.

References

- 1. PMV Pharmaceuticals publishes preclinical data on first-in-class p53 Y220C reactivator | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Rezatapopt | C28H31F4N5O2 | CID 156195543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medcitynews.com [medcitynews.com]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Binding Sites of Small-Molecule Modulators of Mutant p53

Disclaimer: As of December 2025, detailed scientific information regarding the specific binding site of a compound designated "Mutant p53 modulator-1" (MPM-1) on mutant p53 is not available in the public domain. This guide provides a comprehensive overview of the binding sites and mechanisms of action for other well-characterized small-molecule modulators that reactivate mutant p53, which are believed to share similar therapeutic goals.

Introduction

The tumor suppressor protein p53 is the most frequently mutated gene in human cancers. Missense mutations in the TP53 gene often lead to the expression of a full-length, but conformationally altered, mutant p53 protein that has lost its tumor-suppressive functions and may gain new oncogenic activities. The restoration of wild-type conformation and function to mutant p53 is a promising strategy in cancer therapy. A class of small molecules, often referred to as mutant p53 reactivators, has been developed to achieve this. These compounds function by binding to the mutant p53 protein, stabilizing its wild-type conformation, and thereby restoring its ability to transactivate target genes involved in apoptosis and cell cycle arrest. This technical guide delves into the binding sites and mechanisms of action of key mutant p53 modulators, providing detailed experimental protocols for their characterization.

Binding Sites of Key Mutant p53 Modulators

While information on "this compound" is unavailable, extensive research has been conducted on other reactivators, notably PRIMA-1 and its analog APR-246 (eprenetapopt), and COTI-2.

PRIMA-1 and APR-246 (Eprenetapopt): Covalent Binding to the Core Domain

PRIMA-1 and its more potent clinical-stage analog, APR-246, are converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the DNA-binding domain (DBD) of mutant p53.[1][2][3][4][5][6][7][8] This covalent modification is believed to refold the mutant protein to a wild-type-like conformation, enabling it to bind to DNA and induce apoptosis.[1][2]

Computational and experimental studies have identified a transiently open binding pocket between loop L1 and sheet S3 of the p53 core domain as a key binding site for MQ.[7][9][10] Specifically, Cysteine 124 (Cys124), located within this pocket, has been shown to be a target for covalent modification by PRIMA-1's active compounds.[1][9]

Stictic Acid: Targeting the L1/S3 Pocket

Through ensemble-based virtual screening against the transiently open L1/S3 pocket of the p53 core domain, stictic acid was identified as a potential mutant p53 reactivator.[9][10] This natural compound, found in lichens, was shown to reactivate the p21 expression in cells with the R175H p53 mutation, suggesting it binds to and stabilizes the mutant protein.[9][10]

COTI-2: A Multifaceted Binder

COTI-2 is a third-generation thiosemicarbazone that has demonstrated the ability to reactivate mutant p53.[11][12][13][14][15] Surface plasmon resonance (SPR) studies have shown that COTI-2 binds to both the full-length (FL) and the DNA-binding domain (DBD) of mutant p53.[11][14][15] This binding induces a conformational change in the mutant protein, leading to its refolding into a wild-type-like state, as evidenced by changes in reactivity with conformation-specific antibodies (PAb1620 for wild-type and PAb240 for mutant).[11][14][15]

Quantitative Data on Mutant p53 Modulator Interactions

The following table summarizes the available quantitative data for the interaction of key modulators with mutant p53.

| Modulator | Mutant p53 Target | Method | Quantitative Data | Reference |

| COTI-2 | Various mutant p53 (in TNBC cell lines) | MTT Assay | IC50 values are significantly lower in p53 mutant cells compared to p53 wild-type cells (p = 0.001). | [11][14] |

| Stictic Acid | p53 R175H | Cell-based reporter assay | Dose-dependent reactivation of p21 expression. | [9][10] |

| APR-246 | Various mutant p53 | Clinical Trials | In combination with azacitidine, resulted in a 71% overall response rate in TP53-mutant MDS patients. | [3] |

Experimental Protocols for Characterizing Binding Sites

A variety of biophysical and biochemical techniques are employed to identify and characterize the binding of small molecules to mutant p53.

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Methodology:

-

Immobilization: The mutant p53 protein is immobilized on the surface of a sensor chip.

-

Analyte Injection: The small molecule modulator (analyte) is flowed over the sensor surface at various concentrations.

-

Detection: Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

Data Analysis: The binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd) are determined by fitting the sensorgram data to a binding model.

ITC directly measures the heat change that occurs upon binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: The mutant p53 protein is placed in the sample cell of the calorimeter, and the small molecule modulator is loaded into the injection syringe. Both must be in identical, degassed buffer.

-

Titration: The modulator is injected in small aliquots into the protein solution.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the reactants. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

TSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding, indicating stabilization.

Methodology:

-

Sample Preparation: The mutant p53 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein. The small molecule modulator is added to the mixture.

-

Thermal Denaturation: The sample is gradually heated in a real-time PCR instrument.

-

Fluorescence Monitoring: As the protein unfolds, the dye binds, and its fluorescence increases. This change in fluorescence is monitored as a function of temperature.

-

Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition. An increase in Tm in the presence of the modulator indicates binding and stabilization.[16][17][18]

HDX-MS is a powerful technique for mapping protein-ligand interaction interfaces by measuring changes in the solvent accessibility of backbone amide hydrogens.

Methodology:

-

Deuterium (B1214612) Labeling: The mutant p53 protein, both in its free form and in complex with the small molecule modulator, is incubated in a deuterated buffer (D₂O) for various time points.

-

Quenching: The exchange reaction is quenched by lowering the pH and temperature.

-

Proteolysis: The protein is digested into peptides using an acid-stable protease (e.g., pepsin).

-

LC-MS Analysis: The deuterated peptides are separated by liquid chromatography and analyzed by mass spectrometry to determine the extent of deuterium incorporation in different regions of the protein.

-

Data Analysis: Regions of the protein that show reduced deuterium uptake in the presence of the modulator are identified as interaction sites.

Signaling Pathways Activated by Mutant p53 Modulators

The binding of reactivating molecules to mutant p53 aims to restore its wild-type signaling functions. This primarily involves the transactivation of p53 target genes that regulate apoptosis and cell cycle arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. PRIMA-1(MET)/APR-246 targets mutant forms of p53 family members p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A thiol-bound drug reservoir enhances APR-246-induced mutant p53 tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]

- 9. Computational identification of a transiently open L1/S3 pocket for reactivation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Filling a Transient Binding Pocket Reactivates Mutant Forms of the p53 Tumor Suppressor Protein - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 11. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Facebook [cancer.gov]

- 14. researchgate.net [researchgate.net]

- 15. ascopubs.org [ascopubs.org]

- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 17. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Dawn of a New Era in Cancer Therapy: An In-depth Technical Guide to Early Research on Small Molecule p53 Reactivators

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, a common event in over half of all human cancers, allows damaged cells to proliferate uncontrollably. The quest to therapeutically restore p53 function has been a "holy grail" in oncology. This technical guide delves into the seminal early research on small molecule p53 reactivators, focusing on the core discoveries, experimental validation, and mechanistic insights that paved the way for this promising class of anti-cancer agents. We will explore the foundational work on pioneering compounds such as CP-31398, PRIMA-1, and MIRA-1, providing a comprehensive resource for researchers in the field.

Core Concepts: Inactivation of p53 and Strategies for Reactivation

The p53 signaling pathway can be disrupted in cancer through various mechanisms, including direct mutation of the TP53 gene or through overexpression of its negative regulators, such as MDM2. Mutations can be broadly classified into "contact" mutations, which disrupt p53's ability to bind to DNA, and "structural" mutations, which cause the protein to misfold and lose its function. Early research into small molecule reactivators focused on identifying compounds that could either restore the wild-type conformation of mutant p53 or stabilize the wild-type protein, thereby enabling it to execute its tumor-suppressive functions of inducing cell cycle arrest and apoptosis.

Pioneering Small Molecule p53 Reactivators: A Quantitative Overview

The initial breakthroughs in the field came with the discovery of several small molecules capable of reactivating mutant p53. The following tables summarize the key quantitative data from early studies on these pioneering compounds.

| Compound | Cancer Cell Line | p53 Status | IC50 Value (µM) | Reference |

| PRIMA-1MET (APR-246) | BE-2C (Neuroblastoma) | Mutant (C135F) | 58.8 ± 10.72 | [1] |

| CHP212 (Neuroblastoma) | Wild-Type | 24.2 ± 7.02 | [1] | |

| CLB-GA (Neuroblastoma) | Wild-Type | 10.5 ± 0.34 | [1] | |

| LAN6 (Neuroblastoma) | Wild-Type | 16.5 ± 0.48 | [1] | |

| NBL-S (Neuroblastoma) | Wild-Type | 20.1 ± 0.80 | [1] | |

| NGP (Neuroblastoma) | Wild-Type | 12.3 ± 0.27 | [1] | |

| SK-N-DZ (Neuroblastoma) | Wild-Type | 17.8 ± 1.95 | [1] | |

| SK-N-SH (Neuroblastoma) | Wild-Type | 11.6 ± 0.55 | [1] | |

| KKU-100 (Cholangiocarcinoma) | Mutant | 58.5 ± 5.4 | [2] | |

| KKU-213 (Cholangiocarcinoma) | Wild-Type | 21.9 ± 3.4 | [2] | |

| KKU-G023 (Cholangiocarcinoma) | Mutant | 44.9 ± 11.0 | [2] | |

| CP-31398 | Esophageal Carcinoma (Wild-Type p53) | Wild-Type | 4.97 ± 1.23 | [3] |

| Esophageal Carcinoma (Mutant p53) | Mutant | 4.27 ± 0.40 | [3] | |

| Mesothelioma (Wild-Type p53) | Wild-Type | 6.80 ± 2.12 | [3] | |

| Mesothelioma (Mutant p53) | Mutant | 5.55 ± 0.20 | [3] | |

| MIRA-1 | Multiple Myeloma (Wild-Type & Mutant p53) | Wild-Type & Mutant | 10 - 15 | [4] |

Table 1: Comparative IC50 Values of Early Small Molecule p53 Reactivators in Various Cancer Cell Lines.

| Compound | Cell Line (p53 status) | Treatment Condition | Effect on Protein Expression | Reference |

| CP-31398 | HCT116+/+ (Wild-Type) | Dose-dependent | Dramatic elevation of p53 and p21(Waf1), increased Bax expression. | [5] |

| A431 (Mutant) | Not specified | Increased expression of p53, p21, and BclXs; downregulated Bcl2. | [6] | |

| MMRU (Wild-Type) & MeWo (Mutant) | 15 µg/mL | Enhanced overall p53 protein level, increased Bax and PUMA transcription. | [7] | |

| PRIMA-1MET (APR-246) | KKU-100 & KKU-213 (Mutant & Wild-Type) | 25-50 µM | Increased expression of p16INK4A and p21. | [2] |

Table 2: Effect of Early Small Molecule p53 Reactivators on the Expression of p53 and its Downstream Targets.

| Compound | Cell Line (p53 status) | Treatment Condition | Apoptosis Induction | Reference |

| CP-31398 | HCT116+/+ (Wild-Type) | Dose- and time-dependent | Induction of apoptosis. | [5] |

| MMRU (Wild-Type) & MeWo (Mutant) | 15 µg/mL | Exhibited apoptosis. | [7] | |

| PRIMA-1MET (APR-246) | Neuroblastoma Cell Lines | IC50 concentration for 16h | Significant increase in early and late apoptotic cells. | [1] |

| MIRA-1 | U251 & U251-R (Mutant) | 7.5 or 10 µM | Increased cell death by apoptosis. | [8] |

Table 3: Apoptotic Effects of Early Small Molecule p53 Reactivators.

Key Experimental Protocols

The validation of small molecule p53 reactivators relies on a series of well-defined experimental procedures. Below are detailed methodologies for key assays cited in the early research.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the small molecule p53 reactivator for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the small molecule p53 reactivator for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis for p53 and Downstream Targets

This technique is used to detect and quantify the expression levels of specific proteins, such as p53, p21, and Bax, in cell lysates.

Protocol:

-

Cell Lysis: After treatment with the small molecule, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-50 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, or a loading control like β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

The reactivation of p53 by small molecules initiates a cascade of downstream signaling events that ultimately lead to tumor suppression. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Mechanisms of p53 inactivation in cancer.

References

- 1. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53 [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eldeirylab.com [eldeirylab.com]

- 7. Mutant p53 reactivation by PRIMA-1MET induces multiple signaling pathways converging on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MIRA-1, a p53mut reactivator, is active on Temozolomide-resistant glioblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Analysis of APR-246 (eprenetapopt), a Clinical-Stage Mutant p53 Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and mechanistic aspects of APR-246 (eprenetapopt), a leading clinical-stage compound developed to reactivate mutant tumor suppressor protein p53. This document, referring to APR-246 as a representative "Mutant p53 Modulator-1" (MPM-1), consolidates key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Compound Profile: APR-246 (eprenetapopt)

APR-246 is a pro-drug that is systemically converted to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, leading to the restoration of its wild-type conformation and tumor-suppressing functions. Beyond its p53-reactivating capabilities, APR-246 also exhibits p53-independent anticancer effects by inducing oxidative stress.

Quantitative Data Summary

The following tables summarize the available quantitative data for APR-246, including its efficacy across various cancer cell lines and its binding characteristics with mutant p53.

Table 1: In Vitro Efficacy (IC50) of APR-246 in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| KYSE410 | Esophageal Squamous Cell Carcinoma | Wild-type | > 20 | [1] |

| KYSE960 | Esophageal Squamous Cell Carcinoma | Missense Mutation | ~10 | [1] |

| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 10.5 | [1] |

| TE4 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 9.9 | [1] |

| TE5 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 14.3 | [1] |

| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 7.9 | [1] |

| TE10 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 11.7 | [1] |

| TE9 | Esophageal Squamous Cell Carcinoma | Nonsense Mutation | > 20 | [1] |

| TE14 | Esophageal Squamous Cell Carcinoma | Wild-type | > 20 | [1] |

| A2780-CP20 | Ovarian Cancer | - | Not specified | [2] |

| TOV-112D | Ovarian Cancer | R175H Mutation | Not specified | [3] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here is for comparative purposes.

Table 2: Calculated Binding Energies of Methylene Quinuclidinone (MQ) to p53 DNA-Binding Domain

| p53 Variant | Calculated Estimated Binding Energy (EBE) (kcal/mol) | Reference |

| Wild-type p53 | -58 | [4] |

| R175H mutant p53 | -39 | [4] |

| R175H mutant p53 + MQ (epimer A) | -95 | [4] |

| R175H mutant p53 + MQ (epimer B) | -110 | [4] |

| R273H mutant p53 | -49 | [4] |

Note: A more negative EBE suggests a stronger binding affinity. The binding of MQ to the R175H mutant significantly increases the binding energy, suggesting a stabilizing effect.

Mechanism of Action and Signaling Pathways

APR-246's therapeutic effects are mediated through two primary mechanisms: the reactivation of mutant p53 and the induction of oxidative stress.

p53-Dependent Mechanism: Reactivation of Mutant p53

The active form of APR-246, MQ, is an electrophilic compound that covalently binds to thiol groups of cysteine residues within the p53 core domain. This covalent modification leads to a conformational change in the mutant p53 protein, restoring its wild-type structure and function. The reactivated p53 can then translocate to the nucleus, bind to its target DNA sequences, and induce the expression of genes involved in apoptosis and cell cycle arrest, such as p21, PUMA, and Noxa.

p53-Independent Mechanism: Induction of Oxidative Stress

MQ can also exert cytotoxic effects independently of p53 status by targeting the cellular redox balance. It depletes intracellular glutathione (B108866) (GSH), a key antioxidant, and inhibits thioredoxin reductase (TrxR1), an enzyme crucial for maintaining a reduced intracellular environment. This disruption of the redox homeostasis leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and inducing apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of APR-246.

Cell Viability Assay (WST-1 Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of APR-246.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5][6]

-

Compound Treatment: Prepare a serial dilution of APR-246 in culture medium. Remove the old medium from the wells and add 100 µL of the APR-246 dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for the desired treatment period (e.g., 48 or 72 hours).[7]

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[6][8]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.[5][8]

-

Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance of the samples at 450 nm using a microplate reader. Use a reference wavelength of >600 nm to subtract background absorbance.[6][8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the APR-246 concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Apoptosis Detection by Western Blotting for Cleaved Caspase-3

This protocol is used to assess the induction of apoptosis by detecting the active form of caspase-3.

Detailed Steps:

-

Cell Treatment and Lysis: Treat cells with APR-246. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for cleaved caspase-3 (Asp175) overnight at 4°C.[9]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9] A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.[10]

Mutant p53 Refolding Assay (Immunofluorescence)

This assay utilizes the conformation-specific antibody PAb1620, which preferentially recognizes the wild-type folded conformation of p53, to assess the refolding of mutant p53 upon treatment with APR-246.[11]

Detailed Steps:

-

Cell Culture and Treatment: Grow cells expressing mutant p53 on glass coverslips in a multi-well plate. Treat the cells with APR-246 for the desired duration.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Primary Antibody Incubation: Block non-specific binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBST) for 1 hour. Incubate with the PAb1620 antibody diluted in the blocking solution overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. An increase in the PAb1620 signal in APR-246-treated cells compared to untreated cells indicates the refolding of mutant p53 into a wild-type conformation.[3]

Conclusion

APR-246 (eprenetapopt) represents a promising therapeutic strategy for cancers harboring p53 mutations. Its dual mechanism of action, involving both the reactivation of mutant p53's tumor-suppressive functions and the induction of p53-independent oxidative stress, provides a multi-pronged attack on cancer cells. The structural basis for its p53-reactivating effect, through covalent modification of cysteine residues, has been elucidated by crystallographic studies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of APR-246 and other novel mutant p53 modulators. Continued research in this area is crucial for the development of more effective and personalized cancer therapies.

References

- 1. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuroblastoma response to RAS-MAPK inhibitors and APR-246 (eprenetapopt) co-treatment is dependent on SLC7A11 [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The molecular mechanism of action of methylene quinuclidinone and its effects on the structure of p53 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. materialneutral.info [materialneutral.info]

- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Cancer therapeutic approach based on conformational stabilization of mutant p53 protein by small peptides - PMC [pmc.ncbi.nlm.nih.gov]

Restoring Mutant p53 Function: A Technical Deep Dive into Patent WO2021231474A1 and Compound 231B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core scientific concepts presented in patent WO2021231474A1, with a specific focus on the promising therapeutic agent, compound 231B. The patent describes a novel class of indole-based compounds designed to restore the tumor-suppressing function of mutated p53, a protein frequently implicated in cancer development. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes critical biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Core Concept: Reactivating the Guardian of the Genome

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, leading to the production of a dysfunctional p53 protein that is unable to perform its protective functions. The inventive concept behind patent WO2021231474A1 is the development of small molecules that can bind to mutant p53 and stabilize its wild-type conformation, thereby restoring its ability to bind to DNA and activate downstream tumor-suppressive pathways.[1]

Compound 231B: A Lead Candidate

Among the compounds disclosed in the patent, compound 231B has emerged as a significant focus. The patent provides data on its synthesis and biological activity, highlighting its potential as a therapeutic agent for cancers harboring p53 mutations.

Synthesis of Compound 231B

The synthesis of compound 231B involves a multi-step process. A key step in the synthesis involves the reaction of (3S,4R)-3-fluoro-1-methyl-piperidin-4-amine with other chemical intermediates.[1] The process begins with the treatment of the piperidine (B6355638) derivative with sodium hydroxide (B78521) in dichloromethane (B109758) (DCM).[1] The resulting mixture is then extracted with DCM to isolate the desired intermediate for subsequent reactions.[1]

Quantitative Data Summary

The patent discloses various experimental data to characterize the activity of the novel compounds. The following tables summarize the key quantitative findings for representative compounds, including 231B.

Table 1: Biochemical and Cellular Activity of Representative Compounds

| Compound ID | Assay Type | Target | IC50 / EC50 (µM) |

|---|---|---|---|

| 231B |

| (Data not explicitly available in the provided search results) | | | |

Note: The provided search results do not contain specific quantitative data tables with IC50 or EC50 values for compound 231B or other specific compounds from the patent. A full review of the patent document is required to populate this table.

Experimental Protocols

To enable replication and further investigation, the patent details the methodologies for key experiments.

General Procedure for Mutant p53 Reactivation Assays

The ability of the disclosed compounds to reactivate mutant p53 is a central claim of the patent. While specific assay names and detailed protocols are not fully elaborated in the initial search results, a general workflow can be inferred.

DOT Script for a Generalized Mutant p53 Reactivation Assay Workflow:

Caption: Generalized workflow for assessing the reactivation of mutant p53 in a cellular context.

Signaling Pathway Visualization

The core mechanism of action of the compounds described in the patent is the restoration of the p53 signaling pathway. The following diagram illustrates the intended therapeutic effect.

DOT Script for the Restored p53 Signaling Pathway:

Caption: Proposed mechanism of action: Compound binding to mutant p53 restores its DNA-binding and transcriptional activity, leading to cell cycle arrest and apoptosis.

Logical Relationships in Drug Development

The progression from a patented compound to a potential therapeutic involves a series of logical steps.

DOT Script for the Drug Development Logic Flow:

Caption: Simplified logical flow of the drug development process for a patented compound.

This technical guide serves as a foundational resource for understanding the scientific contributions of patent WO2021231474A1. Further in-depth analysis of the full patent text is recommended for a complete picture of all disclosed compounds and their associated data. The innovative approach of reactivating mutant p53 holds significant promise for the future of oncology, and the compounds described, including 231B, represent a noteworthy advancement in this field.

References

In-Depth Pharmacological Profile of Mutant p53 Modulator-1

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain oncogenic activities. The restoration of wild-type p53 function in cancer cells harboring TP53 mutations represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the pharmacology of "Mutant p53 modulator-1," a novel small molecule identified as compound 231B in patent WO2021231474A1, designed to reactivate mutant p53. This document details the compound's mechanism of action, summarizes key preclinical data, and provides methodologies for relevant in vitro and in vivo assays as described in the source patent.

Introduction

Mutant p53 proteins often accumulate to high levels in tumor cells and contribute to malignant progression. "this compound" (compound 231B) is a novel therapeutic agent designed to restore the tumor-suppressive function of mutant p53.[1] This document serves as a technical resource for researchers and drug developers, consolidating the available pharmacological data and experimental protocols related to this compound.

Mechanism of Action

"this compound" is designed to bind to mutant p53 proteins and induce a conformational change that restores their wild-type, tumor-suppressive functions.[1] This restored activity leads to the transcriptional activation of p53 target genes, ultimately resulting in the induction of apoptosis and the suppression of tumor growth in cancers with p53 mutations.[1]

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data Summary

While the patent WO2021231474A1 describes the synthesis and general biological evaluation of a series of compounds including "this compound" (compound 231B), specific quantitative data for this particular compound, such as IC50 values or in vivo efficacy data, are not explicitly detailed in the publicly available abstract. The patent focuses on the general methods for assessing the activity of the disclosed compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the patent WO2021231474A1 for the evaluation of mutant p53 modulators.

In Vitro Assays

This assay is designed to assess the ability of a test compound to restore the DNA-binding ability of a mutant p53 protein.

-

Materials:

-

Recombinant mutant p53 protein (e.g., p53 Y220C truncation mutant, amino acids 94-312).

-

Test compound (e.g., "this compound").

-

DNA probe containing a p53 consensus binding sequence, labeled with a detectable marker (e.g., biotin (B1667282) or a fluorescent tag).

-

Assay buffer (specific composition to be optimized).

-

96-well microplates.

-

Plate reader for detection.

-

-

Procedure:

-

Prepare a solution of the recombinant mutant p53 protein in the assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the mutant p53 protein solution to the wells and incubate for a predetermined time to allow for compound binding.

-

Add the labeled DNA probe to the wells and incubate to allow for DNA binding.

-

Wash the wells to remove unbound probe.

-

Detect the amount of bound DNA probe using a suitable plate reader.

-

An increase in the detected signal in the presence of the test compound indicates restoration of p53's DNA-binding activity.

-

This assay measures the induction of apoptosis in cancer cell lines harboring a p53 mutation upon treatment with a test compound.

-

Materials:

-

Human cancer cell line with a known p53 mutation (e.g., a cell line expressing p53 Y220C).

-

Cell culture medium and supplements.

-

Test compound (e.g., "this compound").

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

-

-

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

-

Figure 2: Experimental workflow for the cell-based apoptosis assay.

In Vivo Assays

This model is used to evaluate the anti-tumor efficacy of a test compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cell line with a p53 mutation.

-

Test compound formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant the human cancer cells into the flanks of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, orally or intraperitoneally).

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p53 target gene expression).

-

A reduction in tumor growth in the treatment group compared to the control group indicates anti-tumor efficacy.

-

Synthesis

The patent WO2021231474A1 provides a detailed synthetic route for "this compound" (Compound 231B). The synthesis involves a multi-step process starting from (3S,4R)-3-fluoro-1-methyl-piperidin-4-amine.[1]

Conclusion

"this compound" represents a promising therapeutic agent for the treatment of cancers harboring p53 mutations. The compound is designed to restore the wild-type function of mutant p53, leading to the induction of apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar compounds. Further studies are warranted to fully elucidate the pharmacological profile and clinical potential of "this compound".

References

Methodological & Application

Application Notes and Protocols for Mutant p53 Modulator-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, leading to the expression of a dysfunctional p53 protein. Mutant p53 (mutp53) not only loses its tumor-suppressive functions but can also gain new oncogenic activities, promoting tumor progression, metastasis, and therapeutic resistance. The restoration of wild-type p53 function to mutant proteins is a promising therapeutic strategy. "Mutant p53 modulator-1" is a compound identified as a potential restorer of wild-type function to mutant p53, as described in patent WO2021231474A1 (compound 231B).[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of such modulators.

Mechanism of Action

Mutant p53 modulators are designed to interact with various forms of mutant p53, inducing a conformational change that restores the wild-type DNA binding and transcriptional activation functions. This reactivation of p53 can lead to the induction of apoptosis, cell cycle arrest, and senescence in cancer cells harboring p53 mutations. The general proposed mechanism involves the binding of the modulator to the mutant p53 protein, stabilizing its wild-type conformation and enabling it to transactivate its target genes, such as p21 and PUMA.

Signaling Pathway

The p53 signaling pathway is a critical regulator of cellular stress responses. In response to stimuli such as DNA damage or oncogene activation, wild-type p53 is activated and initiates downstream pathways leading to cell cycle arrest, DNA repair, or apoptosis.[4] Mutant p53 can interfere with these pathways and activate others that promote cancer progression. A modulator that restores wild-type function to mutant p53 would re-establish the tumor-suppressive arms of this pathway.

References

Application Notes and Protocols for Mutant p53 Modulator-1 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Mutant p53 modulator-1" is a research compound with limited publicly available data beyond initial descriptions and patent information. The following application notes and protocols are provided as a general guide for the characterization of a novel mutant p53 modulator in a cell culture setting, based on established methodologies for similar compounds.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1][2][3] Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to the expression of a dysfunctional mutant p53 protein that not only loses its tumor-suppressive functions but can also gain oncogenic activities.[1][4][5] this compound is a novel small molecule designed to modulate the function of mutant p53, with the aim of reducing the progression of cancers harboring TP53 mutations.[6][7]

These application notes provide a comprehensive overview of the recommended procedures for utilizing this compound in a research setting, including its physicochemical properties, proposed mechanism of action, and detailed protocols for evaluating its biological effects in cancer cell lines.

Physicochemical Properties and Storage

A summary of the known properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C27H32F4N8O2 | [7] |

| Molecular Weight | 576.59 g/mol | [7] |

| Purity | >98% | [7] |

| Solubility | Soluble in DMSO (100 mg/mL) | [7] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [7] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [6] |

Proposed Mechanism of Action

While the precise mechanism of this compound is not fully elucidated in publicly available literature, it is proposed to restore the wild-type tumor-suppressive functions of mutant p53.[6][7] Many small molecules that reactivate mutant p53 function by altering the protein's conformation, thereby enabling it to bind to its target DNA sequences and induce the transcription of genes involved in apoptosis and cell cycle arrest.[2][8][9][10]

The diagram below illustrates a hypothetical signaling pathway for a mutant p53 reactivator.

Experimental Protocols

The following protocols are recommended for evaluating the efficacy and mechanism of action of this compound in cell culture.

Experimental Workflow

The diagram below outlines a general workflow for testing the effects of this compound.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. p53 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Mutant p53 in Cancer Progression and Targeted Therapies [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological reactivation of mutant p53: from protein structure to the cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mutant p53 Modulator-1

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive activities.[2] Some p53 mutants can even gain new oncogenic functions. A promising therapeutic strategy in oncology is the reactivation of mutant p53, restoring its wild-type conformation and tumor-suppressive functions, which can lead to cell cycle arrest and apoptosis in cancer cells.[3]

Mutant p53 modulator-1 is a novel small molecule designed to reactivate mutant p53. While specific data for this compound is limited, the following protocols and dosage guidelines are based on extensive research on analogous and well-characterized mutant p53 reactivators, such as PRIMA-1 and its analog APR-246. These compounds have been shown to covalently modify mutant p53, restore its DNA binding capacity, and induce apoptosis in a p53-dependent manner.[4]

Data Presentation: In Vitro Dosage Guidelines

The effective concentration of mutant p53 modulators can vary depending on the cell line, the specific p53 mutation, and the assay being performed. The following table summarizes typical concentration ranges for the analogous compound PRIMA-1, as reported in various in vitro studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.

| Cell Line | p53 Status | Assay | Concentration Range | Incubation Time | Reference |

| PANC-1 (Pancreatic) | R273H | MTT Assay | 25-100 µM | 12-48 h | [5][6] |

| BxPC-3 (Pancreatic) | Y220C | MTT Assay | 25-100 µM | 12-48 h | [5][6] |

| HEC-1-B (Endometrial) | - | IC50 | ~40 µM | - | [7] |

| SUM149 (Breast) | - | IC50 | ~50 µM | - | [7] |

| AN 3CA (Endometrial) | - | IC50 | ~50 µM | - | [7] |

| Ishikawa (Endometrial) | - | IC50 | ~60 µM | - | [7] |

| MDA-MB-231 (Breast) | R280K | IC50 | ~75 µM | - | [7] |

| TOV112D (Ovarian) | R175H | Cell Proliferation | Not specified | 1-3 days | [3] |

| HUH-7 (Liver) | Y220C | Apoptosis Assay | 200 µM | 6 h | [8] |

Signaling Pathway